Cas no 209548-10-7 (Benzenamine, 4-(1,1-dimethylethyl)-N-(1-ethylpropyl)-2,6-dinitro-)
209548-10-7 structure
Product Name:Benzenamine, 4-(1,1-dimethylethyl)-N-(1-ethylpropyl)-2,6-dinitro-
CAS-nummer:209548-10-7
MF:C15H23N3O4
MW:309.360823869705
CID:1397229
PubChem ID:22590893
Update Time:2025-04-20
Benzenamine, 4-(1,1-dimethylethyl)-N-(1-ethylpropyl)-2,6-dinitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-(1,1-dimethylethyl)-N-(1-ethylpropyl)-2,6-dinitro-
- 4-tert-butyl-2,6-dinitro-N-pentan-3-ylaniline
- SCHEMBL989788
- 209548-10-7
- 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline
- DTXSID60626649
-
- Inchi: 1S/C15H23N3O4/c1-6-11(7-2)16-14-12(17(19)20)8-10(15(3,4)5)9-13(14)18(21)22/h8-9,11,16H,6-7H2,1-5H3
- InChI-sleutel: MFHJZDUGAUIISN-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=C(C=C(C=1NC(CC)CC)[N+](=O)[O-])C(C)(C)C)=O
Berekende eigenschappen
- Exacte massa: 309.16899
- Monoisotopische massa: 309.16885622g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 369
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 98.31
Benzenamine, 4-(1,1-dimethylethyl)-N-(1-ethylpropyl)-2,6-dinitro- Gerelateerde literatuur
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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